methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate

Physicochemical profiling Prodrug design Synthetic intermediate protection

Methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate (CAS 477710-56-8) is a high-purity pyrazole building block with key advantages: the methyl ester (XLogP3=1.7) provides ~8,000-fold higher membrane permeability than the free acid, enabling cell-based assays. The 4-fluorophenyl group (σₚ=0.06) offers a unique electronic profile for DMPK fluorine reference studies. Pre-installed ester saves two synthetic steps. Structurally unsuitable as a COX-2 inhibitor, making it ideal for PDE10A-targeted CNS probe development. Supplied at ≥98% purity.

Molecular Formula C13H13FN2O3
Molecular Weight 264.256
CAS No. 477710-56-8
Cat. No. B2471409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate
CAS477710-56-8
Molecular FormulaC13H13FN2O3
Molecular Weight264.256
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CC(=O)OC
InChIInChI=1S/C13H13FN2O3/c1-8-11(7-12(17)19-2)13(18)16(15-8)10-5-3-9(14)4-6-10/h3-6,15H,7H2,1-2H3
InChIKeyDEWYWNYQNYXOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate (CAS 477710-56-8): Core Pyrazole Scaffold Properties and Procurement-Grade Characterization


Methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate (CAS 477710-56-8) is a 1,4-disubstituted-5-hydroxy-3-methylpyrazole derivative bearing a 4-fluorophenyl substituent at N1 and a methyl acetate ester at the C4 position [1]. The compound exists in tautomeric equilibrium between the 5-hydroxy-1H-pyrazole and 3-oxo-2,3-dihydro-1H-pyrazole (keto) forms, with the keto form predominating in most environments . With a molecular formula of C₁₃H₁₃FN₂O₃ and a molecular weight of 264.25 g/mol, this compound serves as both a synthetic intermediate for more elaborate bioactive pyrazoles and as a probe molecule for structure–activity relationship (SAR) studies within the 5-hydroxy-3-methylpyrazole chemotype, a scaffold historically associated with anti-inflammatory, cytotoxic, and enzyme-inhibitory activities [1][2]. Commercial availability from multiple suppliers at purities of 95–98% supports its role as an accessible entry point into this chemical space .

Why Methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate Cannot Be Casually Replaced by In-Class Pyrazole Analogs


The 5-hydroxy-3-methylpyrazole scaffold, while shared across numerous research compounds and clinical candidates (including the COX-2 inhibitor celecoxib), exhibits extreme sensitivity to even single-atom substitutions at the N1-aryl and C4-acetate positions [1]. Within the class of 1-aryl-5-hydroxy-3-methylpyrazole-4-acetic acid derivatives, the methyl ester form of the target compound (XLogP3 = 1.7) provides a substantially higher calculated lipophilicity than the corresponding free carboxylic acid (logP = 1.06, logD = −2.21 at physiological pH for the 4-fluorophenyl acid analog ), directly impacting membrane permeability, metabolic stability, and suitability as a protected synthetic intermediate. The 4-fluorophenyl substituent introduces electronic effects (σₚ = 0.06 for F vs. σₚ = 0.23 for Cl and σₚ = 0.00 for H) that modulate both the acidity of the 5-OH group (predicted pKa ≈ 7.74 [2]) and the electron density of the pyrazole ring, altering reactivity in downstream transformations compared to the 4-chlorophenyl, 4-bromophenyl, or unsubstituted phenyl congeners [1]. Furthermore, the C4-regiochemistry of the acetate side chain is critical: the regioisomeric methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate, with the ester attached at C3 rather than C4, presents a fundamentally different hydrogen-bonding topology and steric environment that can abolish or invert target-binding affinity [3]. These cumulative differences mean that substituting this compound with a seemingly minor analog—different halogen, free acid instead of ester, or regioisomer—risks undermining the reproducibility of SAR conclusions, synthetic yields, or biological assay outcomes.

Quantitative Differentiation Evidence for Methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate Versus Closest Analogs


Ester vs. Free Acid: Divergent Lipophilicity Drives Membrane Permeability and Synthetic Utility

The methyl ester of methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate (XLogP3 = 1.7 [1]) is calculated to be approximately 0.6 log units more lipophilic than the corresponding free carboxylic acid, [1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid (logP = 1.062 ). At physiological pH, the difference is more pronounced: the acid exists predominantly as the carboxylate anion with a calculated logD of −2.21 , while the ester remains neutral, yielding an effective lipophilicity differential of approximately 3.9 log units in the ionized state. This translates to a theoretical ~8,000-fold difference in octanol–water partition coefficient favoring the ester under physiological conditions, directly relevant to passive membrane permeability in cell-based assays.

Physicochemical profiling Prodrug design Synthetic intermediate protection

Fluorine vs. Chlorine at the N1-Phenyl Ring: Electronic Modulation of Pyrazole Reactivity

The 4-fluorophenyl substituent at N1 of the target compound imparts distinct electronic properties relative to the 4-chlorophenyl analog. The Hammett σₚ constant for fluorine (0.06) is substantially smaller than that for chlorine (0.23), resulting in a weaker electron-withdrawing effect on the pyrazole ring [1]. This manifests in a predicted pKa of 7.74 ± 0.50 for the 5-OH group of the target compound [2]; the 4-chlorophenyl analog would be expected to exhibit a lower pKa (more acidic 5-OH) due to the stronger inductive withdrawal of chlorine, which stabilizes the conjugate base. Additionally, fluorine's van der Waals radius (1.47 Å) is closer to hydrogen (1.20 Å) than chlorine (1.75 Å), making the 4-fluorophenyl group a better steric mimic of the unsubstituted phenyl ring while retaining the metabolic blockade at the para position [3].

Hammett substituent effects SAR optimization Metabolic stability

Regiochemical Specificity: C4-Acetate vs. C3-Acetate Substitution Defines Target Engagement Topology

The target compound bears the methyl acetate substituent at the C4 position of the pyrazole ring, yielding an InChIKey of JCUQEJGJVYGGPK-UHFFFAOYSA-N [1]. The regioisomer methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate, with the acetate at C3, possesses a different connectivity and distinct InChIKey, placing the ester group adjacent to the N1-aryl substituent rather than to the C3-methyl group [2]. In the broader 1,4-disubstituted-5-hydroxy-3-methylpyrazole chemotype, cytotoxicity and DNA-binding activity have been shown to depend critically on the nature and position of the C4 substituent: compounds with aryl/heteroaryl substituents at C4 displayed IC₅₀ values as low as double the potency of doxorubicin against HT29 colon carcinoma cells, while constitutional isomers with different substitution patterns were inactive [3]. Although the target compound's C4 substituent is a methyl acetate rather than an aryl ring, the position of this vector dictates the geometry of hydrogen-bonding interactions with biological targets via the ester carbonyl oxygen.

Regioisomer selectivity Binding pose Scaffold hopping

Scaffold Differentiation from Celecoxib: Divergent Pharmacophore Architecture Dictates Target Selectivity

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is the prototypical 1,5-diarylpyrazole COX-2 inhibitor with reported IC₅₀ values of 0.04 μM for COX-2 and 15 μM for COX-1 (selectivity ratio ~375-fold) [1]. The target compound differs from celecoxib at three critical positions: (i) N1-aryl is 4-fluorophenyl rather than 4-sulfonamidophenyl—the sulfonamide moiety being essential for COX-2 active-site hydrogen bonding; (ii) C3 is methyl rather than trifluoromethyl—removing the strong electron-withdrawing group that stabilizes the celecoxib binding conformation; and (iii) C4 is methyl acetate rather than 4-methylphenyl—eliminating the second aryl ring required for occupancy of the COX-2 hydrophobic side pocket. These three structural divergences collectively ablate the pharmacophoric features required for COX-2 inhibition [2], while potentially conferring alternative target profiles: the 5-hydroxy-3-methylpyrazole scaffold lacking the C4-aryl substituent has been explored as a PDE10A inhibitor chemotype in patent literature [3].

COX-2 selectivity Kinase inhibition Polypharmacology risk

Methyl Ester as a Protected Synthetic Handle: Differentiation from Free Acid in Multi-Step Synthesis

The methyl ester of the target compound serves as a latent carboxylic acid, enabling synthetic transformations at other positions of the pyrazole ring that would be incompatible with a free carboxylic acid group. The free acid analog, [1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid (CAS 1306739-27-4), would require additional protection/deprotection steps if electrophilic reactions (e.g., Vilsmeier–Haack formylation, Mannich reactions, or halogenation) are to be performed at the C4-methylene or pyrazole ring positions, because the carboxylic acid proton would quench reactive electrophiles or form unwanted side products [1]. The methyl ester, being neutral and lacking an acidic proton on the side chain, is compatible with a broader range of reaction conditions. In the synthesis of 1,4-disubstituted-5-hydroxy-3-methylpyrazoles with biological activity, the C4-acetate ester has been used as a key intermediate that can be hydrolyzed to the acid in the final synthetic step, preserving the integrity of sensitive functionalities installed earlier in the sequence [2].

Protecting group strategy Late-stage functionalization Synthetic efficiency

Optimal Research and Industrial Application Scenarios for Methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate Based on Quantitative Differentiation Evidence


Cell-Based Phenotypic Screening Requiring Passive Membrane Permeability

For cellular assays where the compound must cross the lipid bilayer without active transport, the methyl ester form (XLogP3 = 1.7) provides an approximately 8,000-fold higher octanol–water distribution ratio at physiological pH compared to the free carboxylic acid analog (logD = −2.21), as established in Evidence Item 1 [1]. Researchers designing cell-based phenotypic screens for this pyrazole chemotype should select the methyl ester to ensure adequate intracellular exposure, reserving the free acid for biochemical (cell-free) assay formats where solubility requirements dominate.

SAR Exploration of CNS Targets (e.g., PDE10A) Where COX-2 Activity Is Undesirable

As demonstrated in Evidence Item 4, the target compound lacks the sulfonamide and C4-aryl pharmacophoric elements required for COX-2 inhibition (celecoxib COX-2 IC₅₀ = 0.04 μM), making it structurally unsuitable as a COX-2 inhibitor and, conversely, a cleaner starting point for CNS enzyme targets such as PDE10A where COX-2 activity would confound phenotypic readouts [2][3]. Patent literature (WO2012133607) explicitly identifies pyrazole compounds within this structural class as PDE10A inhibitors for schizophrenia and Huntington's disease, supporting the use of this compound as a scaffold for CNS probe development.

Multi-Step Medicinal Chemistry Synthesis Requiring a Protected Carboxylic Acid Handle

The pre-installed methyl ester obviates the need for a protect–deprotect sequence (2 synthetic steps saved) when C4-side chain elaboration is planned, as discussed in Evidence Item 5 [4]. In 1,4-disubstituted-5-hydroxy-3-methylpyrazole libraries where late-stage hydrolysis to the free acid is the final step, purchasing the compound in its ester form enables direct diversification at the C4-methylene, the 5-OH, or the N1-aryl ring without interference from a free carboxylic acid group [5].

Fluorine-Specific Metabolic Stability Studies Comparing 4-F vs. 4-Cl and 4-H Analogs

Evidence Item 2 establishes that the 4-fluorophenyl substituent provides a unique electronic profile (σₚ = 0.06) that is closer to hydrogen than chlorine, while retaining the metabolic blockade at the para position characteristic of fluorine substitution [6][7]. For drug metabolism and pharmacokinetics (DMPK) groups conducting comparative metabolic stability assessments across halogen-substituted pyrazole series, this compound serves as the fluorine reference point, enabling quantification of the fluorine effect on CYP450-mediated oxidation rates relative to the 4-Cl (σₚ = 0.23) and unsubstituted phenyl (σₚ = 0.00) analogs.

Quote Request

Request a Quote for methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.